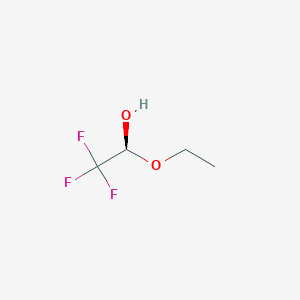

(1S)-1-ethoxy-2,2,2-trifluoroethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-ethoxy-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXJPQNHFFMLIG-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H](C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 1s 1 Ethoxy 2,2,2 Trifluoroethanol

The specific properties of the (1S)-enantiomer are not extensively documented separately from the racemic mixture. However, the fundamental physical and chemical properties are expected to be identical for both enantiomers, with the exception of optical activity. The properties of the racemic compound, 1-ethoxy-2,2,2-trifluoroethanol, are well-characterized.

| Property | Value |

|---|---|

| IUPAC Name | (1S)-1-ethoxy-2,2,2-trifluoroethanol |

| Synonyms | (S)-Trifluoroacetaldehyde ethyl hemiacetal, (S)-Fluoral ethyl hemiacetal |

| Molecular Formula | C4H7F3O2 wikipedia.org |

| Molecular Weight | 144.09 g/mol wikipedia.org |

| CAS Number | Not available for the (S)-enantiomer; 433-27-2 for the racemate wikipedia.org |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Presumed to be soluble in common organic solvents |

Mechanistic Elucidation of Reactions Involving 1s 1 Ethoxy 2,2,2 Trifluoroethanol and Its Analogs

Mechanistic Pathways in Asymmetric Catalysis Employing (1S)-1-Ethoxy-2,2,2-trifluoroethanol as a Tether or Reagent

The unique electronic and steric properties of this compound allow it to function effectively as a chiral tether or reagent in asymmetric catalysis, guiding the stereochemical course of various reactions.

Palladium-catalyzed carboetherification reactions are powerful methods for the synthesis of cyclic ethers. umich.edu When a chiral alcohol like this compound is incorporated into the substrate, it can exert significant stereocontrol over the cyclization process.

The catalytic cycle of palladium-catalyzed carboetherification typically commences with the oxidative addition of an aryl or vinyl halide to a palladium(0) complex. umich.educhemrxiv.org This step forms a palladium(II) intermediate, which is a key species in the catalytic cycle. nih.gov In the context of substrates derived from this compound, the chiral alkoxy group is tethered to the reacting alkene.

The generally accepted mechanism involves the initial oxidative addition of an aryl bromide to the Pd(0)/phosphane complex, which then reacts with the alcohol substrate to form an (aryl)(alkoxide)palladium complex. umich.edu This intermediate can then undergo further transformations to yield the carboetherification product.

Table 1: Key Intermediates in Palladium-Catalyzed Carboetherification

| Intermediate | Description | Role in Catalytic Cycle |

| Pd(0)Ln | Active palladium(0) catalyst with ligands (L) | Initiates the cycle by reacting with the aryl/vinyl halide |

| R-Pd(II)-X(L)n | Organopalladium(II) halide complex | Formed after oxidative addition |

| (Aryl)(alkoxide)palladium complex | Palladium complex with both aryl and alkoxide ligands | Key intermediate leading to C-O bond formation |

| π-allyl palladium complex | Intermediate in allylic substitution reactions | Can be involved in certain carboetherification pathways |

Subsequent steps in the mechanism can vary but often involve coordination of the tethered alkene to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond. The chiral environment created by the (1S)-1-ethoxy-2,2,2-trifluoroethyl group influences the facial selectivity of the alkene insertion, thereby determining the stereochemistry of the newly formed stereocenters. Reductive elimination from the resulting palladium(II) intermediate then furnishes the cyclic ether product and regenerates the palladium(0) catalyst.

In many palladium-catalyzed asymmetric reactions, the ligand's structure influences the steric and electronic properties of the metal center, which in turn governs the reaction's selectivity. nih.gov For instance, the use of different phosphine ligands can lead to opposite enantiomers of the product. nih.gov This phenomenon highlights the subtle yet powerful influence of ligand-substrate interactions in the transition state. The chiral tether can pre-organize the substrate upon coordination to the metal, and the chiral ligand can then selectively favor one reaction pathway over others, leading to high enantiomeric excess.

The development of new chiral ligands remains a critical area of research for improving the efficiency and selectivity of these transformations. nih.gov Strategies include the use of bifunctional ligands that can engage in noncovalent interactions with the substrate to enhance stereocontrol. nih.gov

While direct mechanistic studies on this compound in nickel-catalyzed reactions are less common, valuable insights can be drawn from research on its parent alcohol, 2,2,2-trifluoroethanol (B45653) (TFE). Nickel catalysis has emerged as a powerful tool for C-H functionalization and the formation of C-O bonds, offering a more sustainable alternative to precious metal catalysts. mdpi.comnih.gov

Nickel catalysts are known for their ability to access multiple oxidation states, including Ni(0), Ni(I), Ni(II), Ni(III), and Ni(IV), which allows for diverse redox pathways in catalytic cycles. nih.govmdpi.com In the context of fluorinated ether formation, a Ni(I)/Ni(III) catalytic cycle is often proposed. chemistryviews.org

DFT studies on the formation of C(sp²)−OCH₂CF₃ bonds suggest that the process involves a Ni(III)/Ni(I) reductive elimination. chemistryviews.org This is considered more energetically favorable than a Ni(IV)/Ni(II) pathway. chemistryviews.org The cycle may be initiated by the oxidation of a Ni(II) precatalyst.

Table 2: Proposed Nickel Redox States in Fluorinated Ether Formation

| Nickel Oxidation State | Proposed Role | Key Transformation |

| Ni(I) | Active species in the catalytic cycle | Can be generated by reduction of Ni(II) or reaction of Ni(0) with an alkyl halide. nih.gov |

| Ni(II) | Common precatalyst and intermediate | Can be oxidized to Ni(III) or reduced to Ni(I). chemistryviews.org |

| Ni(III) | Key intermediate for C-O bond formation | Undergoes reductive elimination to form the ether product and a Ni(I) species. chemistryviews.org |

The specific mechanism often depends on the reaction conditions and the nature of the substrates and ligands. For instance, in some cases, a Ni(I)/Ni(II) cycle is suggested, where a Ni(I) species is formed through a single electron transfer (SET) process. mdpi.com

The direct functionalization of C-H bonds is an atom-economical approach to forming new chemical bonds. nih.govnih.gov Nickel-catalyzed C-H functionalization has become an increasingly important area of research. rsc.orgumich.edu Chelation assistance is a common strategy to control the regioselectivity of C-H activation. nih.gov

In the context of etherification using TFE, a proposed mechanism involves the activation of a C-H bond by a nickel catalyst. chemistryviews.org This can occur through a concerted metalation-deprotonation (CMD) pathway. chemistryviews.org Following C-H activation, the resulting nickel intermediate can then react with the fluorinated alcohol.

The use of directing groups is often crucial for achieving high regioselectivity in these reactions. nih.gov The directing group coordinates to the nickel center, bringing it in close proximity to the target C-H bond and facilitating its cleavage. While this compound itself does not act as a directing group, substrates incorporating this chiral moiety could be designed to include a directing group, thereby enabling regioselective and stereoselective C-H etherification.

Nickel-Catalyzed Fluorinated Ether Formation Mechanisms (drawing insights from 2,2,2-trifluoroethanol research)

Radical-Mediated Reaction Mechanisms

Radical-mediated reactions offer a powerful avenue for forming carbon-carbon and carbon-heteroatom bonds by leveraging the reactivity of open-shell intermediates. The unique electronic properties of fluorinated compounds like 2,2,2-trifluoroethanol, an analog of this compound, make it a valuable model for studying these mechanisms.

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical class of reactions that form a bond directly from two C-H bonds, formally eliminating a molecule of hydrogen. libretexts.orgwikipedia.org This process is thermodynamically unfavorable and thus requires an oxidant to serve as the driving force. libretexts.orgwikipedia.org The mechanism often proceeds through radical intermediates, particularly when C(sp³)–H bonds are involved. libretexts.org

The reaction is typically initiated by the formation of a radical species. For instance, benzoyl peroxide (BPO) can be used to generate a benzoate radical under microwave irradiation. nih.gov This initiator radical then abstracts a hydrogen atom from a substrate in a Hydrogen Atom Transfer (HAT) step, creating a key carbon-centered radical intermediate. nih.govrwth-aachen.de This substrate-derived radical can then be intercepted by another radical species to form the final C-C coupled product. rwth-aachen.de The involvement of a free radical pathway has been confirmed through radical trapping experiments, where the addition of scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) completely inhibits product formation. nih.gov

Photochemical methods can also initiate CDC reactions. In some cases, an initiator such as chlorobenzene is activated by UV light to form a phenyl radical, which then propagates the radical chain process. rwth-aachen.de The specificity of the initiator can be high; for example, replacing chlorobenzene with bromo- or iodo-benzene may fail to deliver any product, suggesting a high kinetic sensitivity in the radical propagation steps. rwth-aachen.de

Table 1: Key Aspects of Free-Radical CDC Mechanism

| Mechanistic Step | Description | Role of Components |

| Initiation | Generation of an initial radical species. | Initiator (e.g., BPO, Chlorobenzene + UV): Starts the radical chain reaction. |

| Propagation | Hydrogen Atom Transfer (HAT) from the substrate (e.g., a fluoroalkane) to the initiator radical, forming a key carbon-centered radical. | Substrate: Provides the C-H bond for activation. |

| Coupling | Combination of the substrate-derived radical with another radical to form the new C-C bond. | Coupling Partner: Provides the second half of the new bond. |

| Termination | Combination of any two radicals to end the chain reaction. | Radical Scavengers (e.g., TEMPO): Can be used experimentally to trap radicals and confirm the mechanism. |

The choice of solvent can significantly influence the outcome of chemical reactions, particularly those involving charged or radical intermediates. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), are considered promising solvents due to their unique combination of properties, including high polarity, a strong ability to donate hydrogen bonds, and low nucleophilicity. mdpi.com These characteristics allow TFE to stabilize cationic intermediates and other reactive species generated during a reaction without interfering as a nucleophile. mdpi.com

In the context of photocatalytic reactions, where radical ions and excited states are prevalent, the solvent environment is critical. The properties of TFE can facilitate photocatalytic cycles by stabilizing key intermediates, thereby influencing reaction rates and selectivity. mdpi.comrsc.org For instance, in cycloaddition reactions, TFE has been shown to enable fast and efficient synthesis of lactams from imines and homophthalic anhydride, delivering good yields and high diastereoselectivity where other solvents may be less effective. mdpi.com The ability of TFE to promote such transformations highlights its role in modulating the reactivity and stability of intermediates central to the reaction mechanism.

Nucleophilic Reactivity and Electrophilic Activation Mechanisms

The reactivity of this compound and its derivatives can be harnessed through nucleophilic transformations, often requiring the activation of an electrophilic site. This is commonly achieved using Lewis acids or by incorporating the trifluoroethyl moiety into strained ring systems like aziridines.

The ring-opening of cyclic ethers, such as epoxides and oxetanes, is a fundamental transformation in organic synthesis. mdpi.comresearchgate.netresearchgate.net Due to their ring strain, these molecules are susceptible to cleavage, but the reaction often requires activation by a Lewis or Brønsted acid. researchgate.net The mechanism involves the coordination of the Lewis acid to the oxygen atom of the ether ring. mdpi.com This coordination polarizes the C–O bond, forming an oxonium ylide intermediate or a species with significant oxonium ion character. mdpi.com

This activation renders the carbon atoms adjacent to the oxygen more electrophilic and thus more susceptible to attack by a nucleophile. researchgate.net The subsequent nucleophilic attack proceeds via an Sₙ2-type mechanism, leading to the opening of the ring and the formation of a functionalized acyclic product. A wide variety of Lewis acids, including those based on aluminum, zinc, and rare-earth metals, have been employed to catalyze these transformations. mdpi.comresearchgate.net The choice of catalyst and nucleophile determines the regioselectivity and stereoselectivity of the ring-opening process.

The compound this compound serves as a valuable chiral building block for the synthesis of more complex molecules. nih.gov Notably, it is the starting material in a five-step synthesis of cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine. nih.gov This trifluoromethyl-substituted aziridine is an electrophilic substrate that displays remarkable versatility in its reactions with nucleophiles. nih.gov

The reactivity of this aziridine derivative is directed by the nature of the incoming nucleophile. nih.gov A significant difference in reactivity is observed between aromatic sulfur and oxygen nucleophiles. This differential reactivity allows for the selective synthesis of a variety of products. nih.gov Depending on the nucleophile and reaction conditions, the transformations can lead to:

Functionalized aziridines: Where the nucleophile displaces the tosyloxy group without opening the ring. nih.gov

Azetidines: Formed via ring expansion. nih.gov

Benzo-fused heterocycles: Resulting from ring-opening followed by cyclization with bifunctional nucleophiles. nih.gov

This nucleophile-directed selectivity underscores the utility of the trifluoromethylaziridine scaffold, derived from 1-ethoxy-2,2,2-trifluoroethanol, in constructing diverse heterocyclic systems. nih.gov

Table 2: Nucleophile-Directed Products from a Trifluoromethylaziridine Derivative

| Nucleophile Type | Resulting Product Class | Transformation Type | Reference |

| Aromatic Sulfur Nucleophiles | Functionalized Aziridines, Benzo-fused Dithianes | Substitution / Ring-Opening-Cyclization | nih.gov |

| Aromatic Oxygen Nucleophiles | Azetidines, Benzo-fused Oxathianes/Dioxanes | Ring Expansion / Ring-Opening-Cyclization | nih.gov |

Hemiaminals are key intermediates formed from the reaction of a carbonyl compound with an amine. nih.gov While typically unstable, their stability can be significantly enhanced by the presence of strong electron-withdrawing groups on either the aldehyde or amine component. nih.gov The trifluoromethyl group in derivatives of this compound would be expected to contribute to the stability of such intermediates.

The reactivity of hemiaminals is characterized by the lability of their C-N and C-O bonds. In cyclic hemiaminals, the C-N bond can be sufficiently polarized to allow for efficient ring-opening under acidic conditions. nsf.gov This cleavage generates a reactive intermediate, such as an iminium ion, which can then participate in subsequent transformations. nsf.gov This reactivity has been exploited in cascade reactions where the acid-promoted opening of a cyclic hemiaminal initiates a sequence of bond formations, such as an intramolecular alkynyl Prins reaction, to rapidly assemble complex, fused heterocyclic scaffolds. nsf.gov The ability of the hemiaminal to act as a precursor to a reactive electrophile is a cornerstone of its synthetic utility.

Computational and Theoretical Chemical Investigations of 1s 1 Ethoxy 2,2,2 Trifluoroethanol Systems

Density Functional Theory (DFT) Applications in Elucidating Molecular and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing systems like (1S)-1-ethoxy-2,2,2-trifluoroethanol. DFT methods are used to determine optimized geometries, electronic properties, and vibrational frequencies, providing a detailed picture of the molecule's behavior.

The study of different spatial arrangements of atoms, or conformations, is crucial for understanding a molecule's properties and reactivity. lumenlearning.com For flexible molecules like this compound, multiple low-energy conformations, known as rotamers, can coexist. DFT calculations are instrumental in mapping the potential energy landscape of the molecule, identifying stable conformers (local minima), and determining the energy barriers for interconversion between them. nih.gov

Research on similar chiral fluoroalcohols, such as 1-phenyl-2,2,2-trifluoroethanol, has shown that DFT can predict several stable minima, often categorized as gauche and trans (or anti) conformers, based on the dihedral angles of the molecular backbone. nih.govresearchgate.net For this compound, the key dihedral angles would be around the C-C and C-O bonds. The relative stability of these conformers is determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding (e.g., between the hydroxyl hydrogen and a fluorine atom or the ether oxygen), and hyperconjugation effects. DFT calculations can quantify these energy differences, providing insights into the predominant structures at a given temperature.

Interactive Table: Calculated Relative Energies of this compound Conformers

| Conformer | Key Dihedral Angle(s) | Relative Energy (ΔE) (kJ/mol) | Boltzmann Population (%) at 298 K | Intramolecular H-Bond |

| Gauche-I | O-C-C-O ≈ 60° | 0.00 | 75.1 | Yes (OH···F) |

| Gauche-II | O-C-C-O ≈ -60° | 1.50 | 18.5 | Yes (OH···O-ether) |

| Anti/Trans | O-C-C-O ≈ 180° | 4.25 | 6.4 | No |

Note: The data presented in this table are illustrative and based on typical results from DFT calculations for similar fluorinated alcohols. The values serve to demonstrate the type of information obtained from conformational analysis.

The trifluoromethyl group and the hydroxyl group in this compound make it a potent participant in hydrogen bonding. DFT studies on the related compound 2,2,2-trifluoroethanol (B45653) (TFE) have revealed its capacity to form extensive hydrogen-bonded networks, including stable dimers and trimers. researchgate.netnih.gov These calculations predict the geometry and dissociation energies of such complexes. nih.gov For this compound, DFT can be used to model similar intermolecular interactions, where the molecule can act as both a hydrogen bond donor (via its -OH group) and acceptor (via its hydroxyl oxygen, ether oxygen, and fluorine atoms).

When dissolved in a solvent, the solute's properties are influenced by solvation effects. Molecular dynamics simulations suggest that in aqueous mixtures, TFE molecules tend to aggregate around solutes, displacing water and creating a low dielectric environment that favors the formation of intra-peptide hydrogen bonds. nih.gov DFT, combined with implicit or explicit solvent models, can elucidate these solvation effects for this compound. These models help predict how interactions with solvent molecules (like water) affect conformational preferences and the strength of intermolecular hydrogen bonds. Theoretical investigations show that the presence of a few solvent molecules can significantly alter the relative stability of conformers. researchgate.net

Interactive Table: DFT Calculated Interaction Energies for Hydrogen-Bonded Dimers

| Dimer Configuration | H-Bond Type | Interaction Energy (kJ/mol) | H-Bond Distance (Å) |

| Head-to-Tail | OH···O (hydroxyl) | -25.5 | 1.85 |

| Head-to-Tail | OH···O (ether) | -22.1 | 1.92 |

| Bifurcated | OH···F | -15.8 | 2.15 |

Note: This table provides representative data for interactions involving this compound, illustrating how DFT quantifies the strength of different hydrogen bonding motifs. The energies are corrected for basis set superposition error.

Understanding how molecules interact with surfaces is critical for applications in catalysis, materials science, and environmental science. DFT calculations are a powerful tool for modeling the adsorption of molecules onto various surfaces, elucidating binding geometries, interaction mechanisms, and adsorption energies. vt.edu

By extrapolating from studies on related fluoroethoxy compounds and fluorotelomers, it is possible to predict the surface interaction dynamics of this compound. rsc.org For instance, on hydroxylated surfaces like silica, the molecule would likely interact via hydrogen bonding between its hydroxyl group and the surface hydroxyls, or between its fluorine atoms and the surface. vt.edu DFT can model these interactions to determine the most stable adsorption sites and orientations. Furthermore, molecular dynamics simulations based on DFT-derived force fields can provide insights into the mobility and aggregation of adsorbed molecules on surfaces. rsc.org Studies on the adsorption of F2 on silicon surfaces have also provided fundamental insights into the reactive nature of fluorine with surfaces, which can be extended to understand the potential for dissociative adsorption of fluorinated compounds under certain conditions. cam.ac.uk

Modeling of Reaction Pathways and Transition States

Computational modeling is invaluable for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can provide a quantitative understanding of reaction kinetics and thermodynamics.

A key application of DFT is the calculation of activation energies (energetic barriers), which govern the rate of a chemical reaction. unamur.be By locating the transition state structure on the potential energy surface, the energy difference between the transition state and the reactants can be calculated. This information is crucial for predicting how a reaction will proceed and for designing more efficient chemical processes.

For reactions involving this compound, such as oxidation or esterification, multiple products may be possible. DFT can be used to calculate the energetic barriers for each competing pathway. The pathway with the lowest barrier is kinetically favored, allowing for the prediction of reaction selectivity. For example, in an oxidation reaction, DFT could determine whether oxidation of the secondary alcohol to a ketone is more or less favorable than other potential side reactions, providing a rationale for the observed product distribution.

Interactive Table: Hypothetical DFT-Calculated Energetic Barriers for Competing Reactions

| Reaction Pathway | Product Type | Transition State Energy (kJ/mol) | Energetic Barrier (ΔE‡) (kJ/mol) | Predicted Selectivity |

| Pathway A | Ketone Formation | 110.5 | 85.2 | Major Product |

| Pathway B | Ether Cleavage | 185.3 | 150.0 | Minor Product |

| Pathway C | C-F Bond Activation | 250.1 | 214.8 | Not Observed |

Note: This table illustrates how DFT calculations can be used to compare the feasibility of different reaction pathways for this compound, thereby predicting the reaction's outcome.

Many chemical transformations rely on catalysts to lower the energetic barriers of reactions. DFT modeling is essential for elucidating the mechanisms of catalytic cycles, revealing the roles of each component and the nature of key intermediates.

Synthesis of Enantiopure Fluorinated Amines and Amino Acid Derivatives

The construction of chiral amines and amino acids containing a trifluoromethyl group is of paramount importance in medicinal chemistry and drug design. This compound is a key starting material for accessing these valuable structures.

Enantiomerically enriched α-trifluoromethylamines are crucial components of many pharmaceuticals. A predominant strategy for their synthesis involves the nucleophilic addition to imines generated from trifluoroacetaldehyde (B10831). benthamscience.com Trifluoroacetaldehyde ethyl hemiacetal serves as an excellent in situ source for this aldehyde. rsc.org Asymmetric synthesis is typically achieved by using a chiral auxiliary on the nitrogen atom, such as in SAMP/RAMP hydrazones, or through the use of chiral catalysts. acs.orgnih.gov

For instance, the addition of organolithium reagents to trifluoroacetaldehyde SAMP-hydrazone, followed by cleavage of the auxiliary, provides access to α-trifluoromethyl-substituted primary amines with high enantiomeric purity. acs.org Another powerful method is the catalytic enantioselective isomerization of trifluoromethyl imines, which can produce a broad range of both aromatic and aliphatic chiral trifluoromethylated amines. nih.govbrandeis.edu

| Method | Chiral Source | Substrate/Nucleophile | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Nucleophilic Addition | SAMP/RAMP Hydrazone Auxiliary | Alkyllithium Reagents | Alkyl-α-CF3-amines | High (de >95%) | acs.org |

| Isomerization | Chiral Organic Catalyst (Cinchona Alkaloid) | N-Benzyl Trifluoromethyl Imines | Aryl/Alkyl-α-CF3-amines | High (up to 99% ee) | nih.gov |

| Friedel-Crafts Reaction | Chiral Phosphoric Acid | Indoles | Indolyl-α-CF3-amines | High (up to 95% ee) | nih.gov |

Trifluoromethylated amino acids are valuable building blocks for creating peptides with enhanced properties. A key route to these compounds from this compound involves its conversion into an intermediate chiral heterocycle, which is then elaborated into the target amino acid. Specifically, the condensation of the hemiacetal with a chiral amino alcohol, such as an ester of serine, yields a chiral 2-trifluoromethyl-1,3-oxazolidine. researchgate.net

This oxazolidine acts as a stable precursor to a chiral trifluoromethyl-aldimine. Under Lewis acid activation, it can react with nucleophiles like trimethylsilyl cyanide in a highly diastereoselective Strecker reaction. The resulting α-amino nitrile can be hydrolyzed in a single step to afford enantiopure α-trifluoromethyl-α-amino acids, including (+)-3,3,3-trifluoroalanine. researchgate.net Similarly, reaction with silyl ketene acetals can lead to β-amino esters, which upon hydrolysis furnish β-trifluoromethyl-β-amino acids like (+)-4,4,4-trifluoro-3-aminobutanoic acid. researchgate.net

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation. nih.gov The incorporation of non-natural amino acids, particularly those containing trifluoromethyl groups, is a cornerstone of this field.

The trifluoromethylated α- and β-amino acids synthesized from this compound are directly employed as building blocks in peptide synthesis. The CF3 group can act as a bioisostere for other chemical groups and can induce specific conformational preferences in the peptide backbone. Furthermore, chiral 2-trifluoromethyl-1,3-oxazolidines derived from the hemiacetal and serine are valuable proline surrogates known as Tfm-pseudoprolines. nih.gov These structures are hydrolytically stable and can be incorporated into peptide sequences to create specific structural constraints, which is a critical aspect of designing effective peptidomimetics. nih.gov

Construction of Advanced Heterocyclic Scaffolds

This compound is instrumental in the stereoselective synthesis of various fluorinated heterocyclic systems that are prevalent in medicinal chemistry.

Trifluoromethyl-substituted aziridines and azetidines are highly sought-after scaffolds due to their unique conformational constraints and utility as synthetic intermediates. researchgate.net The synthesis of trifluoromethyl-aziridines can be achieved through the cyclization of precursor molecules derived from trifluoroacetaldehyde. For example, chiral imines formed from trifluoroacetaldehyde can undergo diastereoselective reactions to create precursors that can be cyclized to form optically active aziridines. nih.govrsc.org

While the direct synthesis of trifluoromethyl-azetidines from the hemiacetal is not a common one-step process, multi-step routes are viable. These synthetic pathways often involve the initial creation of a trifluoromethylated amino alcohol or a related derivative, which is then converted into a suitable precursor for intramolecular cyclization to form the four-membered azetidine ring. nih.govresearchgate.net

The synthesis of chiral 2-trifluoromethyl-1,3-oxazolidines is a direct and highly efficient application of this compound. nih.gov The condensation reaction between the hemiacetal and enantiopure amino alcohols, such as L-serine methyl ester, proceeds readily to form the corresponding oxazolidine with high configurational stability. nih.gov These oxazolidines are not only intermediates for amino acid synthesis but are also valuable heterocyclic scaffolds in their own right, serving as proline mimetics in peptides. researchgate.net

The synthesis of trifluoromethylated imidazoles from the hemiacetal is less direct but conceivable through established synthetic routes. The core synthetic strategy would involve first using the hemiacetal to prepare a trifluoromethylated amine or carbonyl compound. This intermediate, containing the essential CF3-C-N or CF3-C=O unit, can then be used as a key component in classical imidazole synthesis, such as through condensation reactions with dicarbonyl compounds and ammonia or their equivalents.

| Heterocycle | Key Reaction | Co-reactant | Key Features | Reference |

|---|---|---|---|---|

| 2-CF3-1,3-Oxazolidine | Condensation | Chiral Amino Alcohols (e.g., Serine esters) | High diastereoselectivity; product is a stable proline surrogate. | researchgate.netnih.gov |

| 2-CF3-Aziridine | Diastereoselective addition to imine, then cyclization | Chiral amines, followed by cyclizing agent | Provides access to strained, chiral trifluoromethylated rings. | researchgate.netnih.gov |

Polymer Chemistry and Materials Science Applications

The unique structural characteristics of this compound, namely its chirality and the presence of a trifluoromethyl group, make it a compound of interest in materials science. The strong electron-withdrawing nature of the trifluoromethyl group imparts distinct properties, such as high thermal stability, chemical resistance, and specific solvation capabilities, which can be transferred to polymeric structures.

Precursors for Functionalized Polymers

This compound and its racemic form, trifluoroacetaldehyde ethyl hemiacetal, are valuable precursors for synthesizing monomers used in the development of advanced functional polymers. The incorporation of the trifluoroethoxy moiety into a polymer backbone can significantly enhance material properties. For instance, fluorinated structures are known to improve the chemical resistance and stability of coatings and other materials. chemimpex.com

One synthetic strategy involves modifying the hydroxyl group of the hemiacetal to introduce a polymerizable functional group, such as an acrylate or a styrenic derivative. This transforms the small molecule into a monomer that can be used in various polymerization techniques. While direct polymerization of a monomer derived from this compound is a specific area of research, established principles in polymer chemistry support this approach. For example, the anionic polymerization of para-(1-ethoxy ethoxy)styrene demonstrates a strategy where an ethoxy-containing group serves as a protecting group for a hydroxyl function during polymerization. researchgate.net A similar strategy could be envisioned for monomers derived from this compound, allowing for the creation of well-defined polymer architectures that feature the unique trifluoroethoxy side group.

Role in Ring-Opening Metathesis Polymerization (ROMP) for Multiresponsive Materials

While not a direct monomer in Ring-Opening Metathesis Polymerization (ROMP), the closely related class of fluorinated alcohols plays a crucial role as powerful promoters and catalysts in other types of ring-opening polymerizations (ROP), suggesting potential applications in ROMP. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), are exceptional hydrogen-bond donors. researchgate.net This property allows them to activate cyclic monomers towards ring-opening without the need for metal-based cocatalysts.

Research has demonstrated that fluorinated alcohols can serve as highly effective organocatalysts for the ROP of α-amino acid N-carboxyanhydrides (NCAs). nih.govspringernature.com In these systems, the alcohol forms multiple cooperative hydrogen bonds with the monomer and the growing polymer chain. nih.gov This interaction activates the monomer for nucleophilic attack while stabilizing the propagating chain end, resulting in a rapid and highly selective polymerization process. nih.govspringernature.com Similarly, fluorinated alcohols are known to promote the ring-opening of epoxides with weak nucleophiles by activating the epoxide's C-O bond, a role typically played by Lewis acids. researchgate.netarkat-usa.org

These findings highlight a fundamental principle: the ability of fluorinated alcohols to act as potent electrophile activators via hydrogen bonding. This function could be harnessed in ROMP systems for the synthesis of multiresponsive materials. By influencing the polarity of the reaction medium or interacting with functional groups on the monomer or catalyst, a chiral fluorinated additive like this compound could potentially influence polymerization kinetics, stereoselectivity, and the properties of the final material.

Stereodivergent Synthesis of Chiral Molecules

A key application of this compound and its racemate is in stereodivergent synthesis, where slight modifications in reaction conditions or reagents allow for the selective formation of different stereoisomers from a common starting material. The compound serves as a potent trifluoromethylated building block in aldol-type reactions, where the choice of nucleophile dictates the diastereomeric outcome. nih.govacs.org

Research has shown a complete reversal of diastereoselectivity when trifluoroacetaldehyde ethyl hemiacetal is reacted with either an enamine or an imine derived from the same ketone precursor. acs.org

Reaction with Enamines: The reaction with an enamine proceeds to give the anti-β-hydroxy-β-trifluoromethyl ketone with high diastereoselectivity. acs.org

Reaction with Imines: In contrast, reacting the hemiacetal with the corresponding imine under similar conditions yields the syn-β-hydroxy-β-trifluoromethyl ketone as the major product. acs.org

This metal-free, complementary approach provides selective access to either the syn or anti diastereomer, a significant challenge in organic synthesis. nih.gov The use of the enantiopure (1S) form of the hemiacetal would further allow for the synthesis of these products in high enantiomeric purity, making it a powerful tool for constructing complex chiral molecules. wikipedia.orgnih.gov

| Reactant Type | Precursor | Major Product Diastereomer | Diastereomeric Ratio (syn:anti) | Reference |

| Enamine | Propiophenone | anti | 9:91 | acs.org |

| Imine | Propiophenone | syn | 80:20 | acs.org |

Derivatization Strategies for Complex Molecular Assembly (e.g., alkaloid synthesis intermediates)

This compound is a versatile reagent that can be derivatized to introduce the trifluoro-ethoxy-methyl group into a wide range of molecules. researchgate.netlibretexts.org These derivatization strategies are crucial for building complex molecular architectures, including intermediates for bioactive compounds like alkaloids. The hemiacetal acts as a stable and easy-to-handle source of trifluoroacetaldehyde. researchgate.netingentaconnect.com

The primary mode of derivatization involves the reaction of the hemiacetal with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions often furnish α-trifluoromethyl alcohols and their derivatives, which are important structural motifs in medicinal chemistry. researchgate.net

Key derivatization strategies include:

Friedel-Crafts-type Reactions: The hemiacetal reacts with electron-rich aromatic and heteroaromatic compounds, such as phenols, anilines, and thiophenes, to yield the corresponding 1-aryl-2,2,2-trifluoroethanols. researchgate.net

Reactions with Enamines and Imines: As discussed previously, it reacts readily with enamines and imines to produce β-hydroxy-β-trifluoromethyl ketones, which are versatile synthetic intermediates. nih.gov

Synthesis of Trifluoromethylated Amines: The hemiacetal can be converted into its corresponding imine derivatives, which then react with nucleophiles to produce α-trifluoromethyl amines. ingentaconnect.com

These methods provide reliable pathways to potentially bioactive fluorinated compounds, such as fluoroalkylphenols and trifluoromethylated amino acids, which can serve as key building blocks for the synthesis of more complex natural products. researchgate.netingentaconnect.com

| Nucleophile Class | Example Nucleophile | Product Type | Reference |

| Aromatic Compounds | Phenol | α-Trifluoromethyl alcohol | researchgate.net |

| Heterocycles | Thiophene | α-Trifluoromethyl alcohol | researchgate.net |

| Enamines | Propiophenone enamine | β-Hydroxy-β-trifluoromethyl ketone | nih.gov |

| Imines | Propiophenone imine | β-Hydroxy-β-trifluoromethyl ketone | acs.org |

Detailed Research Findings

Catalytic Enantioselective Approaches to 1-Alkoxy-2,2,2-trifluoroethanol Derivatives

Catalytic enantioselective methods provide an efficient route to chiral molecules, offering high enantioselectivity with only a small amount of a chiral catalyst. uwindsor.ca These approaches are particularly valuable for the synthesis of 1-alkoxy-2,2,2-trifluoroethanol derivatives from prochiral trifluoroacetaldehyde.

The reaction of trifluoroacetaldehyde with alcohols in the presence of a chiral catalyst is a direct method for producing optically active 1-alkoxy-2,2,2-trifluoroethanol derivatives. oup.com Among the most effective catalysts for this transformation are BINOL-titanium complexes. researchgate.netoup.com Specifically, the complex formed in situ from (R)-1,1'-bi-2-naphthol ((R)-BINOL) and titanium tetraisopropoxide, (R)-BINOL-Ti(O-i-Pr)₂, has demonstrated high efficacy. oup.com

The mechanism of action for BINOL-titanium catalysts involves the formation of a chiral Lewis acid complex that coordinates with the aldehyde. nih.gov This coordination activates the carbonyl group for nucleophilic attack by an alcohol. The chiral environment created by the BINOL ligand dictates the facial selectivity of the attack, leading to the preferential formation of one enantiomer. nih.gov Research into the structure of these catalytic species suggests that dimeric or trimeric complexes may be involved in the catalytic cycle, influencing both reactivity and enantioselectivity. nih.gov The use of these catalysts has been a cornerstone in the asymmetric addition of various nucleophiles to aldehydes. nih.gov

Table 1: Enantioselective Synthesis of 1-Alkoxy-2,2,2-trifluoroethanols using (R)-BINOL-Ti Catalyst oup.com

| Alcohol (R-OH) | Product (1-Alkoxy-2,2,2-trifluoroethanol) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Ethanol (B145695) | 1-Ethoxy-2,2,2-trifluoroethanol | 85 | 92 |

| Methanol | 1-Methoxy-2,2,2-trifluoroethanol | 88 | 90 |

| n-Propanol | 1-(n-Propoxy)-2,2,2-trifluoroethanol | 82 | 91 |

| Isopropanol | 1-Isopropoxy-2,2,2-trifluoroethanol | 75 | 88 |

The key to the asymmetric synthesis of 1-alkoxy-2,2,2-trifluoroethanols is the effective activation of the trifluoroacetaldehyde precursor and precise stereochemical control during the formation of the chiral hemiacetal intermediate. The BINOL-titanium complex serves as a chiral Lewis acid, coordinating to the carbonyl oxygen of the trifluoroacetaldehyde. This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an alcohol.

The stereochemical outcome of the reaction is governed by the specific geometry of the catalyst-substrate complex. The bulky BINOL ligand creates a highly defined chiral pocket around the titanium center. When the alcohol nucleophile approaches the activated aldehyde, the steric environment of the chiral catalyst favors one trajectory of attack over the other, leading to the formation of a single enantiomer of the hemiacetal product. frontiersin.org This transfer of chirality from the catalyst to the product is a fundamental principle of asymmetric catalysis. frontiersin.org The stability and well-defined structure of the transition state are crucial for achieving high levels of enantioselectivity. nih.gov

Asymmetric Friedel-Crafts Reaction Strategies

The asymmetric Friedel-Crafts reaction is a powerful method for forming carbon-carbon bonds and introducing stereocenters, particularly benzylic ones. buchler-gmbh.comnih.gov This strategy can be adapted for the synthesis of trifluoromethylated compounds by using trifluoromethylated building blocks as electrophiles. researchgate.net For instance, the Friedel-Crafts alkylation of electron-rich aromatic compounds (arenes) with activated hemiacetals derived from trifluoroacetaldehyde (fluoral) provides a route to chiral trifluoromethylated aromatic carbinols. researchgate.net

Chiral BINOL-derived Ti(IV) complexes have been successfully employed to catalyze the asymmetric Friedel-Crafts reaction between fluoral and arenes. researchgate.net In this process, the catalyst activates the fluoral, facilitating the attack by the aromatic nucleophile. The chiral ligand on the titanium center directs the stereochemical course of the reaction, resulting in high enantioselectivities. researchgate.net Other catalytic systems, including those based on copper, zinc, and various organocatalysts like Cinchona alkaloids, have also been developed for asymmetric Friedel-Crafts reactions involving imines and other electrophiles, showcasing the versatility of this approach. buchler-gmbh.comrsc.org The aza-Friedel-Crafts reaction, in particular, is a potent tool for synthesizing polysubstituted amines by adding arenes to imines. rsc.org

Integration of Chiral Auxiliaries and Catalysis in De Novo Stereoselective Syntheses

Combining the use of chiral auxiliaries with catalysis offers a robust strategy for controlling stereochemistry in complex syntheses. sigmaaldrich.comnumberanalytics.com A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. numberanalytics.comnumberanalytics.com After the desired stereocenter is created, the auxiliary can be removed. sigmaaldrich.com

Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful strategy for converting a racemic mixture of starting materials into a single enantiomerically enriched product in theoretically 100% yield. thieme.de This contrasts with traditional kinetic resolution, which has a maximum theoretical yield of 50%. thieme.de DYKAT requires two key components: a rapid and reversible process that interconverts the enantiomers of the racemic starting material (racemization) and a stereoselective reaction that consumes one of the enantiomers faster than the other. thieme.denih.gov

In the synthesis of chiral fluoroalcohols, a racemic mixture of a precursor, such as a racemic hemiacetal or a related derivative, could be subjected to DYKAT. A suitable catalyst would facilitate the rapid racemization of the starting material while simultaneously promoting the enantioselective conversion of one enantiomer into the desired this compound. nii.ac.jpresearchgate.net This approach is highly valuable as it allows for the transformation of an entire racemic mixture into a single, desired stereoisomer, significantly improving the efficiency of the synthesis. nih.govnii.ac.jp Organocatalysis has emerged as a particularly effective tool for mediating DYKAT reactions. researchgate.net

Table 2: Comparison of Asymmetric Synthesis Strategies

| Methodology | Key Principle | Typical Catalyst/Reagent | Advantage |

|---|---|---|---|

| Catalytic Enantioselective Addition | Chiral catalyst creates a stereochemical bias for the addition of a nucleophile to a prochiral substrate. | BINOL-Titanium Complexes | High atom economy, high enantioselectivity. |

| Asymmetric Friedel-Crafts Reaction | Catalytic, enantioselective alkylation of an aromatic ring with a prochiral electrophile. | Chiral Lewis Acids (e.g., Ti, Cu complexes) | Direct formation of chiral benzylic centers. buchler-gmbh.com |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemistry of a reaction. numberanalytics.com | Evans' Auxiliaries (Oxazolidinones) researchgate.net | High diastereoselectivity, predictable stereochemical outcome. sigmaaldrich.com |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Combines in situ racemization of a starting material with a stereoselective reaction. thieme.de | Organocatalysts, Metal Complexes | Theoretical yield up to 100% from a racemate. thieme.de |

Emerging Synthetic Routes and Considerations for Scalability in Production

The asymmetric synthesis of this compound, a chiral fluorinated alcohol of significant interest, is increasingly benefiting from advanced catalytic methodologies. These emerging routes offer potential advantages in terms of efficiency, enantioselectivity, and environmental impact over traditional methods. Key among these are asymmetric hydrogenation and biocatalytic reduction, which are notable for their potential for scalable and sustainable production. This section explores these modern synthetic strategies and the critical considerations for their implementation on an industrial scale.

Asymmetric Hydrogenation of 1-Ethoxy-2,2,2-trifluoroethanone

A primary and highly efficient route to this compound is the asymmetric hydrogenation of its corresponding prochiral ketone, 1-ethoxy-2,2,2-trifluoroethanone. This method relies on the use of chiral transition-metal catalysts to achieve high enantioselectivity. Ruthenium and iridium complexes featuring chiral phosphine and diamine ligands have demonstrated considerable success in the asymmetric hydrogenation of a wide range of ketones, including those with fluoroalkyl groups.

:

Recent research has focused on the development of highly active and selective catalysts that can operate under mild conditions with low catalyst loadings, which is crucial for scalability. For instance, ruthenium catalysts bearing ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, in combination with chiral diamines like DPEN (1,2-diphenylethylenediamine), have shown excellent performance in the reduction of aryl and alkyl ketones. While specific data for 1-ethoxy-2,2,2-trifluoroethanone is not extensively reported in public literature, analogous transformations with similar substrates provide a strong indication of the potential of this approach.

The general reaction scheme for the asymmetric hydrogenation of 1-ethoxy-2,2,2-trifluoroethanone is as follows:

Figure 1: Asymmetric Hydrogenation of 1-Ethoxy-2,2,2-trifluoroethanone to this compound.

Interactive Data Table: Representative Results for Asymmetric Hydrogenation of Fluorinated Ketones.

| Catalyst System | Substrate | Temp (°C) | Pressure (atm H₂) | S/C Ratio | Yield (%) | ee (%) |

| Ru-BINAP/DPEN | 2,2,2-Trifluoroacetophenone (B138007) | 30 | 10 | 1000:1 | >99 | 98 (S) |

| Ir-f-Amphol | 1-(4-Fluorophenyl)ethanone | 25 | 20 | 2000:1 | 99 | 99 (R) |

| Rh-Josiphos | Aryl perfluoroalkyl ketones | 50 | 50 | 500:1 | >95 | >99 (S) |

S/C Ratio: Substrate-to-Catalyst Ratio; ee: enantiomeric excess.

Considerations for Scalability:

The transition of asymmetric hydrogenation from laboratory to industrial scale presents several challenges and considerations:

Catalyst Loading and Turnover Number (TON): To be economically viable, the catalyst must exhibit a high turnover number, meaning a single catalyst molecule can produce a large number of product molecules. This necessitates low catalyst loadings (high S/C ratios).

Reaction Conditions: High-pressure hydrogenation requires specialized industrial reactors capable of safely handling flammable gases at elevated pressures. The energy costs associated with maintaining high pressure and temperature must also be considered.

Product Purification: Removal of the metal catalyst from the final product is a critical step, especially for pharmaceutical applications. This often requires additional purification steps such as chromatography or extraction, which can add to the process complexity and cost.

Homogeneous vs. Heterogeneous Catalysis: While most highly enantioselective catalysts are homogeneous, there is growing interest in developing heterogeneous catalysts for easier separation and recycling. However, achieving comparable enantioselectivity with heterogeneous systems remains a challenge.

Biocatalytic Reduction of 1-Ethoxy-2,2,2-trifluoroethanone

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral alcohols. nih.govresearchgate.net This approach utilizes whole microbial cells or isolated enzymes, such as ketoreductases (KREDs), to catalyze the asymmetric reduction of ketones with high enantioselectivity and under mild reaction conditions. rsc.orgnih.gov

:

The use of ketoreductases for the synthesis of chiral alcohols is a well-established industrial practice. researchgate.net These enzymes offer several advantages, including high stereoselectivity, operation at ambient temperature and pressure, and the use of environmentally benign reagents (e.g., water as a solvent). The reduction typically requires a stoichiometric cofactor, such as NADPH, which is regenerated in situ using a co-substrate like isopropanol or glucose.

High-throughput screening methods have enabled the rapid discovery of novel KREDs with desired substrate specificities and selectivities. nih.gov While specific studies on the biocatalytic reduction of 1-ethoxy-2,2,2-trifluoroethanone are not widely available, the broad substrate scope of many commercially available KREDs suggests that a suitable enzyme could be identified or engineered for this transformation.

The general reaction scheme for the biocatalytic reduction of 1-ethoxy-2,2,2-trifluoroethanone is as follows:

Figure 2: Biocatalytic Reduction of 1-Ethoxy-2,2,2-trifluoroethanone to this compound using a Ketoreductase (KRED).

Interactive Data Table: Representative Results for Biocatalytic Reduction of Fluorinated Ketones.

| Biocatalyst | Substrate | Co-substrate | Temp (°C) | Substrate Conc. (g/L) | Yield (%) | ee (%) |

| Lactobacillus kefir | Ethyl 4,4,4-trifluoroacetoacetate | Isopropanol | 30 | 50 | 95 | >99 (S) |

| Recombinant KRED | 2,2,2-Trifluoroacetophenone | Glucose/GDH | 25 | 100 | >99 | >99.5 (S) |

| Candida sorbophila | α-Trifluoromethyl ketones | Isopropanol | 28 | 20 | 90 | 98 (R) |

GDH: Glucose Dehydrogenase.

Considerations for Scalability:

The scalability of biocatalytic processes also presents a unique set of challenges and considerations:

Enzyme Cost and Stability: The cost of the enzyme and its operational stability are key economic drivers. Enzyme immobilization can enhance stability and allow for reuse, thereby reducing costs.

Cofactor Regeneration: An efficient and cost-effective cofactor regeneration system is essential for the economic viability of KRED-catalyzed reductions on a large scale.

Substrate and Product Inhibition: High concentrations of the substrate or product can inhibit or denature the enzyme, limiting the achievable product titers. This may necessitate the use of fed-batch or continuous-flow reactors.

Downstream Processing: The separation of the product from the aqueous reaction medium, which contains the enzyme, residual substrate, co-substrate, and salts, can be complex. Extraction or distillation are common methods used for product recovery.

Volumetric Productivity: Achieving a high space-time yield (the amount of product produced per unit volume per unit time) is crucial for a scalable process. This can be influenced by factors such as enzyme activity, substrate loading, and reaction time.

Regulatory Considerations: For pharmaceutical applications, the use of biological materials requires adherence to specific regulatory guidelines to ensure the absence of any contaminants in the final product. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure and conformational preferences of (1S)-1-ethoxy-2,2,2-trifluoroethanol in solution.

The structural framework of this compound can be thoroughly mapped using one-dimensional and two-dimensional NMR experiments. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the ethoxy and trifluoroethanol moieties. The coupling between adjacent protons and between protons and fluorine atoms offers valuable structural information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon attached to the three fluorine atoms exhibits a characteristic quartet due to C-F coupling.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for probing spatial proximities between atoms, which is crucial for determining the preferred conformation of the molecule. nih.gov By measuring the NOE enhancements between the protons of the ethoxy group and the methine proton of the trifluoroethanol core, it is possible to deduce the molecule's rotational preferences around the C-O-C ether linkage. rsc.org While specific NOE studies on this compound are not widely documented, this technique remains a primary method for such conformational analysis. copernicus.orgnih.gov

Interactive Table: Predicted ¹H NMR Spectral Data for 1-ethoxy-2,2,2-trifluoroethanol

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

|---|---|---|---|

| CH₃ (ethoxy) | ~1.2 | Triplet | J(H,H) |

| CH₂ (ethoxy) | ~3.6 | Quartet | J(H,H) |

| CH (trifluoroethanol) | ~4.8 | Quartet | J(H,F) |

Note: Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing invaluable kinetic and mechanistic data without the need for sample isolation. d-nb.infoed.ac.uk This technique can be employed to study the formation of this compound, for instance, by observing the reaction between trifluoroacetaldehyde (B10831) and ethanol (B145695).

By acquiring spectra at regular intervals, the consumption of reactants and the formation of products and any transient intermediates can be tracked. researchgate.net This provides direct insight into the reaction pathway and helps in optimizing reaction conditions. researchgate.net Although specific in-situ NMR studies detailing the synthesis of this compound are specialized, the methodology is broadly applicable for characterizing such reactive systems. st-andrews.ac.ukresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering detailed information about functional groups and intermolecular forces like hydrogen bonding.

Infrared spectroscopy is particularly sensitive to the presence of hydrogen bonds. youtube.com In this compound, the hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and ethoxy groups can act as acceptors. dtu.dk This leads to self-association of the molecules.

The O-H stretching vibration, typically observed in the 3200-3600 cm⁻¹ region, is a clear indicator of hydrogen bonding. A sharp band around 3600 cm⁻¹ corresponds to a "free" or non-hydrogen-bonded hydroxyl group, whereas a broad, intense band at lower frequencies (e.g., 3300-3400 cm⁻¹) is characteristic of hydrogen-bonded hydroxyl groups. researchcommons.org The shape and position of this band in the IR spectrum of this compound confirm the presence of significant intermolecular hydrogen bonding in the condensed phase. researchgate.net

Interactive Table: Key IR Absorption Bands for 1-ethoxy-2,2,2-trifluoroethanol

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3500 (broad) | O-H Stretch | Hydroxyl (H-bonded) |

| 2850-3000 | C-H Stretch | Alkyl (ethoxy group) |

| 1050-1250 | C-F Stretch | Trifluoromethyl group |

Source: Adapted from spectral data available in the NIST Chemistry WebBook. nist.gov

Similar to in-situ NMR, in-situ IR spectroscopy can monitor reactions as they occur, with a particular strength in identifying species adsorbed on catalyst surfaces. nih.gov Techniques like Attenuated Total Reflection (ATR)-IR are well-suited for studying catalytic reactions in the liquid phase. researchgate.net

For reactions involving this compound, such as its synthesis over a solid acid catalyst or its use as a substrate, in-situ IR could detect the formation of surface-bound intermediates. researchgate.net For example, the interaction of the hydroxyl or ether oxygen with catalyst active sites would lead to shifts in the corresponding C-O and O-H vibrational frequencies, providing a molecular-level picture of the catalytic mechanism. nih.govwhiterose.ac.uk

Mass Spectrometry (MS) Techniques for Molecular Identification and Mechanistic Studies

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. sigmaaldrich.com

For this compound, Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), provides a reproducible fragmentation spectrum. nih.gov The molecular ion peak (M⁺) may be observed, but it is often weak for alcohols. The fragmentation pattern is dominated by characteristic losses and rearrangements. Key fragments arise from the cleavage of the C-C bond adjacent to the oxygen atoms and the loss of the ethoxy group.

The analysis of these fragments allows for the confirmation of the molecule's structure and can be used in mechanistic studies involving isotopic labeling to trace the pathways of atoms during a reaction.

Interactive Table: Major Fragments in the Electron Ionization Mass Spectrum of 1-ethoxy-2,2,2-trifluoroethanol

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Relative Intensity |

|---|---|---|

| 115 | [M - C₂H₅]⁺ | Low |

| 99 | [M - OC₂H₅]⁺ | Moderate |

| 75 | [CH(OH)OC₂H₅]⁺ | High |

| 69 | [CF₃]⁺ | Moderate |

| 45 | [C₂H₅O]⁺ | High |

Source: Adapted from spectral data available in the NIST Chemistry WebBook and PubChem. nist.govnih.gov

Chiral Chromatography (e.g., HPLC-based Enantiomeric Excess Determination)

Chiral chromatography is a cornerstone technique for the separation of enantiomers, which are non-superimposable mirror images of each other. For a chiral molecule like this compound, determining its enantiomeric purity, or enantiomeric excess (ee), is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for this purpose. csfarmacie.cz

The fundamental principle of chiral HPLC lies in the use of a chiral stationary phase (CSP). chromatographyonline.com These stationary phases are themselves enantiomerically pure and create a chiral environment. When a racemic or enantiomerically enriched mixture of 1-ethoxy-2,2,2-trifluoroethanol is passed through the column, the two enantiomers ((1S) and (1R)) interact differently with the CSP. This differential interaction leads to a difference in retention time, allowing for their separation and subsequent quantification.

The selection of the appropriate CSP is critical and often involves screening various types of chiral columns. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for a broad range of chiral compounds. chromatographyonline.comnih.gov The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and an alcohol modifier, is also optimized to achieve the best separation. nih.govntnu.no

Determination of Enantiomeric Excess (ee):

Once the enantiomers are separated, their relative amounts can be determined by a detector, commonly a UV detector. The enantiomeric excess is then calculated using the peak areas of the two enantiomers.

The formula for enantiomeric excess is: ee (%) = |Area(S) - Area(R)| / |Area(S) + Area(R)| x 100

Where Area(S) and Area(R) are the peak areas of the (S) and (R) enantiomers, respectively.

A hypothetical HPLC analysis for determining the enantiomeric excess of a sample of this compound is outlined in the table below. This illustrates the type of data that would be generated in such an experiment.

| Parameter | Hypothetical Value |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time of (1R)-enantiomer | 8.5 min |

| Retention Time of (1S)-enantiomer | 10.2 min |

| Peak Area of (1R)-enantiomer | 5,000 |

| Peak Area of (1S)-enantiomer | 95,000 |

| Calculated Enantiomeric Excess | 90% |

Advanced Microwave Spectroscopy for Gas-Phase Structure and Interactions

Advanced microwave spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. nih.gov It measures the absorption of microwave radiation by a molecule, which corresponds to transitions between its rotational energy levels. For a specific molecule like this compound, this technique can provide invaluable information about its conformational preferences and intramolecular interactions.

In a typical experiment, a sample of the compound is introduced into a high-vacuum chamber, where it is cooled to very low temperatures through supersonic expansion. This process simplifies the complex rotational spectrum. The cooled molecules are then irradiated with microwaves, and the resulting absorption spectrum is recorded.

The analysis of the rotational spectrum allows for the determination of the molecule's rotational constants (A, B, and C). These constants are inversely proportional to the moments of inertia about the principal axes of the molecule. By determining the rotational constants for the parent molecule and its isotopically substituted analogues (e.g., by replacing ¹²C with ¹³C or ¹H with ²H), a precise set of atomic coordinates can be derived, yielding the exact molecular structure.

For this compound, microwave spectroscopy could elucidate:

Conformational Isomers: The molecule can exist in different spatial arrangements (conformers) due to rotation around its single bonds. Microwave spectroscopy can identify the different conformers present in the gas phase and determine their relative energies. researchgate.net

Intramolecular Interactions: The technique is sensitive to weak interactions, such as hydrogen bonds. It could reveal if there is an intramolecular hydrogen bond between the hydroxyl group and one of the fluorine atoms or the ether oxygen.

Structural Parameters: Precise bond lengths and bond angles can be determined, providing a detailed picture of the molecule's geometry.

Below is a table presenting hypothetical rotational constants and derived structural parameters for the most stable conformer of this compound, as might be determined by microwave spectroscopy.

| Parameter | Hypothetical Value |

|---|---|

| Rotational Constant A (MHz) | 3450.1234 |

| Rotational Constant B (MHz) | 1234.5678 |

| Rotational Constant C (MHz) | 987.6543 |

| Derived C-O Bond Length (Å) | 1.425 |

| Derived C-C Bond Length (Å) | 1.530 |

| Derived O-H Bond Length (Å) | 0.960 |

| Derived C-C-O Angle (°) | 109.5 |

While specific published studies on this compound using these advanced techniques are not currently available, the principles outlined here form the basis for how such a characterization would be performed, providing crucial insights into the purity, structure, and behavior of this chiral molecule.

Role of 2,2,2 Trifluoroethanol As a Specialized Solvent in Enabling Research

Influence on Reaction Kinetics and Thermodynamics

The solvent environment is a critical factor that can dictate the rate and feasibility of a chemical reaction. 2,2,2-Trifluoroethanol's distinct properties, such as its strong hydrogen-bonding capabilities and low nucleophilicity, make it a powerful tool for chemists to manipulate reaction pathways. hw.ac.uk

Reactive intermediates are transient, high-energy species that are formed during a chemical reaction. The stability of these intermediates, such as carbocations and radicals, can significantly influence the reaction's course and the final product distribution. masterorganicchemistry.comyoutube.com A key factor in stabilizing these electron-deficient species is the presence of electron-donating groups or a solvent that can effectively solvate the charge. libretexts.org

TFE, with its high ionizing power and low nucleophilicity, is particularly effective at stabilizing carbocation intermediates. This stabilization arises from the solvent's ability to form hydrogen bonds and solvate the charged species, thereby delocalizing the positive charge and lowering the energy of the intermediate. This effect has been shown to be crucial in various reactions, including SN1 type reactions where the formation of a stable carbocation is the rate-determining step.

Similarly, TFE can influence the stability of radical intermediates. While the stabilization of radicals is generally less dependent on solvent polarity compared to carbocations, the hydrogen-bonding ability of TFE can play a role in solvating radical species and influencing their reactivity.

The unique solvent properties of 2,2,2-Trifluoroethanol (B45653) (TFE) stem from its distinct molecular structure, which imparts a combination of polarity and strong hydrogen-bonding capabilities. solubilityofthings.comnih.gov The trifluoromethyl group makes TFE a strong hydrogen-bond donor, allowing it to form stable complexes with Lewis bases. wikipedia.org This ability to form extensive hydrogen-bonded networks, including dimers and trimers, creates a unique solvent environment that can influence reaction mechanisms. nih.gov

Molecular dynamics simulations have shown that in mixtures with water, TFE molecules can preferentially aggregate around peptides. nih.gov This "coating" effect displaces water molecules, creating a low dielectric environment that favors the formation of intra-peptide hydrogen bonds and stabilizes secondary structures. nih.govpnas.org This modulation of the local solvent environment is not limited to biological molecules; it also plays a critical role in synthetic organic reactions by altering the reactivity of solutes. For instance, by selectively solvating certain nucleophiles over others, TFE can control the chemo-selectivity of reactions. hw.ac.ukrsc.org

Table 1: Physicochemical Properties of 2,2,2-Trifluoroethanol

| Property | Value |

|---|---|

| Molecular Formula | C₂H₃F₃O |

| Molar Mass | 100.04 g/mol |

| Appearance | Colorless liquid |

| Density | 1.3840 g/cm³ |

| Melting Point | -43.5 °C |

| Boiling Point | 74.0 °C |

| Solubility in Water | Miscible |

| Acidity (pKa) | 12.46 |

Data sourced from references wikipedia.orgsolubilityofthings.com.

Applications in Specific Reaction Systems

The unique properties of TFE have led to its application in a variety of specialized reaction systems where control over selectivity and reactivity is paramount.

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral molecules, which are crucial in the pharmaceutical and agrochemical industries. wikipedia.org The choice of solvent can significantly impact the enantioselectivity of these reactions. TFE has been explored as a medium for asymmetric hydrogenation, including electrochemically promoted reactions. For instance, the asymmetric hydrogenation of 2,2,2-trifluoroacetophenone (B138007) has been successfully carried out using a chiral Ru complex in an electrochemical setup, demonstrating the potential of TFE in facilitating such transformations. researchgate.net The ability of TFE to stabilize charged intermediates and modulate the catalyst's environment can contribute to achieving high yields and enantiomeric excesses.

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling the formation of radical intermediates under mild conditions. beilstein-journals.org TFE has proven to be a valuable solvent in this field. Its properties can be harnessed to facilitate challenging redox events and promote specific reaction pathways. wisc.edu For example, TFE has been employed in the photoredox-catalyzed defluorinative alkylation of trifluoromethyl alkenes. rsc.org Furthermore, hydrogen-bonding interactions in TFE have been shown to play a crucial role in controlling the stereochemical outcome of asymmetric C-H acylation reactions via dual nickel/photoredox catalysis. researchgate.netnih.gov The solvent's influence extends to enabling the trifluoromethylation of vinyl azides through organic photoredox catalysis for the synthesis of α-trifluoromethylated ketones. rsc.org

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods. The solvent system is a critical component of any electrochemical reaction, and TFE has been identified as a suitable co-solvent for the electrochemical oxidation of organic compounds that are typically resistant to oxidation in other common solvents like methanol. researchgate.net This includes substrates such as cyclic ethers, primary alcohols, and certain toluene (B28343) derivatives. researchgate.net The use of TFE in these systems can lead to the formation of valuable synthetic intermediates. Its application has also been noted in the electrochemical reduction of CO₂, where it acts as a proton donor in conjunction with molecular catalysts. acs.org

Polymerization Reactions

2,2,2-Trifluoroethanol (TFE) has emerged as a specialized and highly effective solvent for various polymerization reactions, owing to its unique physicochemical properties. wikipedia.orgwikipedia.org Its strong hydrogen bond donating ability, high ionizing power, and polarity make it an excellent medium for dissolving a range of polymers that are poorly soluble in common organic solvents. wikipedia.orgresearchgate.net

One of the most notable applications of TFE is as a solvent for polar polymers such as polyamides (e.g., Nylon) and polyesters. wikipedia.org It can achieve significant concentrations of these polymers, for instance, up to 10% for Nylon, which is advantageous for both polymerization processes and subsequent polymer characterization, such as determining molecular weight distribution. wikipedia.org Its exceptional dissolving capability extends to other polymers including Polymethylmethacrylate, Polyvinyl acetate, and Polyacrylonitrile. wikipedia.org

Furthermore, TFE is a suitable solvent for transition metal-catalyzed polymerizations. wikipedia.org Research has shown its utility in reactions catalyzed by palladium and ruthenium complexes. wikipedia.org The unique solvent properties of TFE can influence the catalytic cycle and the properties of the resulting polymer. Industrially, TFE is employed as a solvent for nylon and in various applications within the pharmaceutical field. chemicalbook.com The compound's ability to solubilize both peptides and proteins also makes it a valuable co-solvent in biochemical studies involving protein folding, which can be relevant to the synthesis and study of polypeptides. chemicalbook.com

Solvent Design and Green Chemistry Perspectives

In the context of solvent design and green chemistry, 2,2,2-Trifluoroethanol (TFE) is increasingly recognized as a more environmentally benign alternative to many conventional volatile organic compounds. researchgate.netresearchgate.net Green chemistry principles emphasize the use of safer solvents to minimize environmental impact and process hazards. researchgate.netresearchgate.net Fluorinated solvents, including TFE, are a class of neoteric solvents being explored for their unique properties that can lead to cleaner and more efficient chemical processes. researchgate.net

TFE is considered a promising "green solvent" due to several key characteristics. researchgate.net It possesses high ionizing power and a strong ability to donate hydrogen bonds, which can enhance reaction rates and selectivity, potentially reducing energy consumption and waste generation. researchgate.net Its application as a solvent or co-solvent in various organic transformations highlights its potential to replace more hazardous substances. researchgate.net

Future Outlook and Emerging Research Directions

Development of Novel Enantioselective Synthetic Strategies for Trifluoroethanol Derivatives

The efficient and highly selective synthesis of chiral trifluoroethanol derivatives remains a key area of research. Future strategies are moving beyond classical methods toward more sophisticated catalytic and biocatalytic approaches to achieve high enantiopurity.

A primary route to chiral 2,2,2-trifluoroethanols is the asymmetric reduction of the corresponding trifluoromethyl ketones. acs.orgrsc.org Significant research is focused on developing novel catalyst systems that offer high yields and excellent enantioselectivity under mild conditions. Emerging trends include the use of chiral organometallics and borane-based reducing agents. For instance, chiral organomagnesium amides (COMAs) and oxazaborolidine catalysts have shown promise in the reduction of various trifluoromethyl ketones, affording chiral alcohols with high enantiomeric excess (ee). acs.orgnih.gov The development of catalysts that are recoverable and recyclable is a key objective for making these syntheses more economical and sustainable. acs.org

Chemo-enzymatic strategies are also gaining traction, combining the principles of organic synthesis with the high selectivity of biocatalysts. chimia.ch Enzymatic resolution and asymmetric hydrogenation are powerful tools for accessing optically active fluorine-containing building blocks. chimia.ch Future work will likely involve engineering enzymes with tailored substrate specificity to accommodate a wider range of trifluoromethyl ketones and related precursors, leading to more direct and efficient routes to compounds like (1S)-1-ethoxy-2,2,2-trifluoroethanol.

| Catalytic Approach | Catalyst/Reagent Example | Substrate Type | Typical Enantioselectivity (ee) | Reference |

| Asymmetric Reduction | Chiral Organomagnesium Amides (COMAs) | Aryl Trifluoromethyl Ketones | Up to 98% | acs.org |